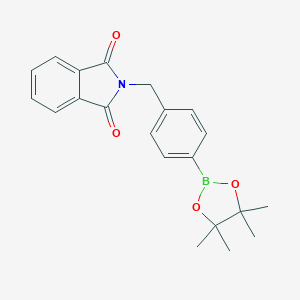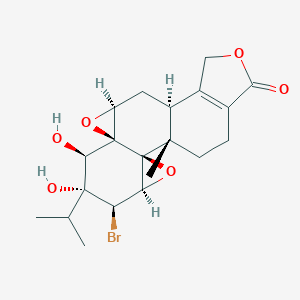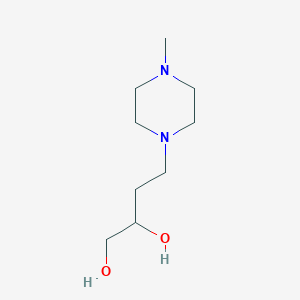
4-(4-Methylpiperazin-1-YL)butane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylpiperazin-1-YL)butane-1,2-diol, commonly known as MPBD, is a chemical compound that has been widely used in scientific research. It is a derivative of piperazine and has a unique chemical structure that makes it useful in various applications.
Wirkmechanismus
The mechanism of action of MPBD is not fully understood, but it is believed to act as a modulator of neurotransmitter release. It has been found to bind to specific receptors in the brain, including the dopamine transporter and the serotonin transporter. This binding can lead to an increase in the release of these neurotransmitters, which can have various effects on the brain.
Biochemical and Physiological Effects:
MPBD has been found to have various biochemical and physiological effects on the body. It has been shown to increase the release of dopamine and serotonin, which can lead to changes in mood, behavior, and cognition. MPBD has also been found to have anxiolytic and antidepressant effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPBD in lab experiments is its ability to cross the blood-brain barrier and bind to specific receptors in the brain. This makes it a useful tool in the study of the central nervous system. However, MPBD is a relatively new compound, and its long-term effects on the body are not fully understood. It is also important to note that MPBD is a controlled substance and should only be used in accordance with local laws and regulations.
Zukünftige Richtungen
There are many potential future directions for the use of MPBD in scientific research. One area of interest is the development of new drugs based on the MPBD scaffold. Researchers are also interested in studying the long-term effects of MPBD on the body, as well as its potential use in the treatment of various neurological disorders. Further research is needed to fully understand the potential of MPBD in these areas.
Conclusion:
In conclusion, MPBD is a unique compound that has many potential applications in scientific research. Its ability to cross the blood-brain barrier and bind to specific receptors in the brain makes it a useful tool in the study of the central nervous system. However, further research is needed to fully understand its mechanism of action and potential long-term effects on the body. MPBD should only be used in accordance with local laws and regulations, and its use should be restricted to scientific research purposes only.
Synthesemethoden
The synthesis of MPBD involves the reaction of 4-methylpiperazine with butane-1,2-diol. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as chromatography or recrystallization. The purity of the final product is crucial for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
MPBD has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a useful tool in the study of the central nervous system, as it can cross the blood-brain barrier and bind to specific receptors in the brain. MPBD has also been used in the development of new drugs, as it can act as a scaffold for the synthesis of new compounds.
Eigenschaften
CAS-Nummer |
132132-21-9 |
|---|---|
Produktname |
4-(4-Methylpiperazin-1-YL)butane-1,2-diol |
Molekularformel |
C9H20N2O2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
4-(4-methylpiperazin-1-yl)butane-1,2-diol |
InChI |
InChI=1S/C9H20N2O2/c1-10-4-6-11(7-5-10)3-2-9(13)8-12/h9,12-13H,2-8H2,1H3 |
InChI-Schlüssel |
NFOPFURNJJEVPZ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(CO)O |
Kanonische SMILES |
CN1CCN(CC1)CCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
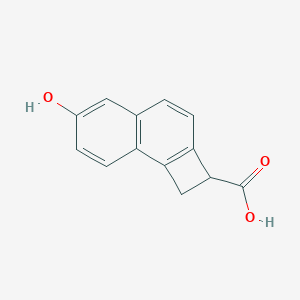
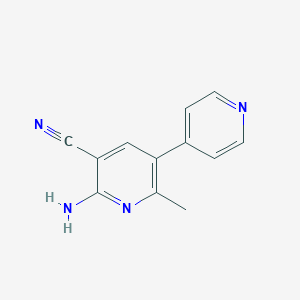
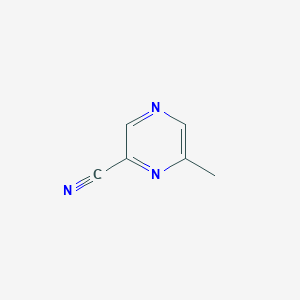

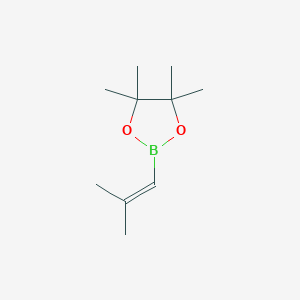
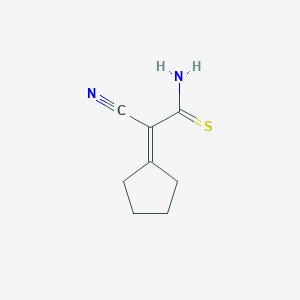

![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
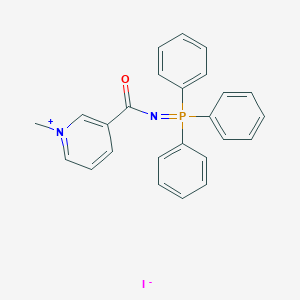
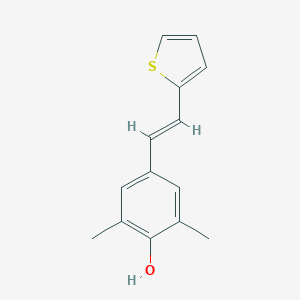
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
